molecular formula C34H47N3O9S B13852762 Glu-6-shogaol-Phe

Glu-6-shogaol-Phe

Cat. No.: B13852762
M. Wt: 673.8 g/mol
InChI Key: XFTPJIMCKUZJDI-CXHZJFFNSA-N
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Description

Glu-6-shogaol-Phe is a compound derived from ginger (Zingiber officinale). It is a conjugate of 6-shogaol, a bioactive compound found in ginger, and phenylalanine, an essential amino acid. 6-shogaol is known for its potent anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-6-shogaol-Phe involves the conjugation of 6-shogaol with phenylalanine. One common method is the use of acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid. Environmentally friendly methods like vapor processing, microwave processing, and ultrasound-assisted catalytic processes have also been investigated .

Industrial Production Methods

Industrial production of this compound typically involves optimizing extraction conditions for high yields of 6-shogaol from ginger. Techniques such as reflux extraction at temperatures around 76.9°C for 3.4 hours have been used to achieve high contents of 6-shogaol .

Chemical Reactions Analysis

Types of Reactions

Glu-6-shogaol-Phe undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Glu-6-shogaol-Phe has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glu-6-shogaol-Phe involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C34H47N3O9S

Molecular Weight

673.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H47N3O9S/c1-3-4-6-11-25(20-24(38)14-12-23-13-16-29(39)30(19-23)46-2)47-21-28(36-31(40)17-15-26(35)33(42)43)32(41)37-27(34(44)45)18-22-9-7-5-8-10-22/h5,7-10,13,16,19,25-28,39H,3-4,6,11-12,14-15,17-18,20-21,35H2,1-2H3,(H,36,40)(H,37,41)(H,42,43)(H,44,45)/t25?,26-,27-,28-/m0/s1

InChI Key

XFTPJIMCKUZJDI-CXHZJFFNSA-N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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